N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide
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Description
N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H16FN3O3S and its molecular weight is 433.46. The purity is usually 95%.
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Mechanism of Action
Thiazoles
The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .
Benzo[d]thiazole
The compound also contains a benzo[d]thiazole moiety. Compounds containing benzo[d]thiazole have been reported to have diverse biological activities, including antimicrobial and antiproliferative effects .
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities , particularly in anticancer and anti-inflammatory applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is C19H18FN3O3S, with a molecular weight of approximately 433.5 g/mol. The compound features a benzothiazole core, which is known for its diverse biological properties.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C19H18FN3O3S |
Molecular Weight | 433.5 g/mol |
CAS Number | 921532-86-7 |
Chemical Class | Benzothiazole Derivative |
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit critical signaling pathways involved in cell proliferation and survival. Specifically, it may target the AKT and ERK pathways, leading to apoptosis in cancer cells.
-
Case Studies :
- A study on benzothiazole derivatives demonstrated that certain analogs exhibited GI50 values as low as 0.4 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
- Another investigation reported that derivatives similar to this compound showed significant inhibition of cell migration and decreased levels of inflammatory cytokines such as IL-6 and TNF-α .
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazole derivatives are also noteworthy. The compound may exert its effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Research Findings :
- Studies have shown that benzothiazole derivatives can reduce inflammation markers and promote apoptosis in inflammatory conditions.
- The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for diseases characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds.
Table 2: Comparison of Biological Activities
Compound | Anticancer Activity (GI50 µM) | Anti-inflammatory Activity |
---|---|---|
This compound | TBD | TBD |
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazole-2-amine | 0.57 (MCF-7) | Significant |
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides | TBD | COX inhibitory |
Note: TBD = To Be Determined
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O3S/c1-29-17-9-4-6-14-12-18(30-21(14)17)22(28)27(13-15-7-2-3-11-25-15)23-26-20-16(24)8-5-10-19(20)31-23/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPHWFYGDWLNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=CC=C5S4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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